molecular formula C11H12N4O4S B069301 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- CAS No. 178880-03-0

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-

Cat. No. B069301
M. Wt: 296.3 g/mol
InChI Key: QXKZBCHWJLOEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism Of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, including PDE4 and GSK-3. Inhibition of these enzymes can lead to a reduction in the levels of inflammatory cytokines and an increase in the levels of anti-inflammatory cytokines, which may contribute to the anti-inflammatory effects of this compound.

Biochemical And Physiological Effects

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to possess anti-inflammatory effects, as evidenced by its ability to reduce the levels of inflammatory cytokines in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- in lab experiments is its potent biological activity. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has shown great promise as a potential therapeutic agent for a range of diseases. Future research should focus on further elucidating the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, studies are needed to determine the potential side effects and safe dosage of this compound. Finally, further research is needed to explore the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- is a multi-step process that involves the reaction of several reagents. One of the most common methods for synthesizing this compound is the reaction of 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid with methyl-2-pyridinylamine in the presence of a reducing agent such as tin(II) chloride. This reaction results in the formation of the desired compound in good yields.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to be a potent inhibitor of several enzymes, including phosphodiesterase 4 (PDE4) and glycogen synthase kinase 3 (GSK-3).

properties

CAS RN

178880-03-0

Product Name

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-

Molecular Formula

C11H12N4O4S

Molecular Weight

296.3 g/mol

IUPAC Name

1-methyl-3-[methyl(pyridin-2-yl)sulfamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H12N4O4S/c1-14-7-8(11(16)17)10(13-14)20(18,19)15(2)9-5-3-4-6-12-9/h3-7H,1-2H3,(H,16,17)

InChI Key

QXKZBCHWJLOEFP-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CC=CC=N2)C(=O)O

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N(C)C2=CC=CC=N2)C(=O)O

Other CAS RN

178880-03-0

synonyms

1-methyl-3-(methyl-pyridin-2-yl-sulfamoyl)pyrazole-4-carboxylic acid

Origin of Product

United States

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